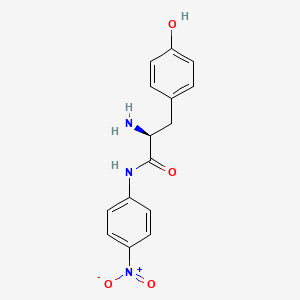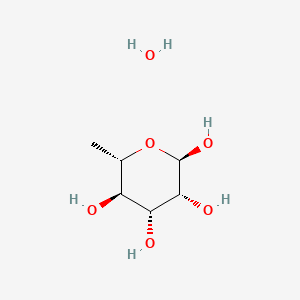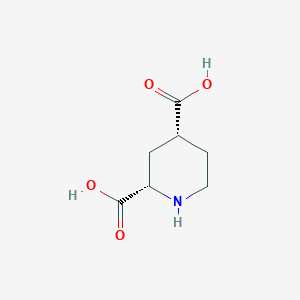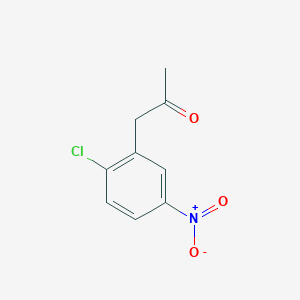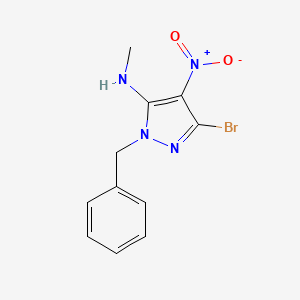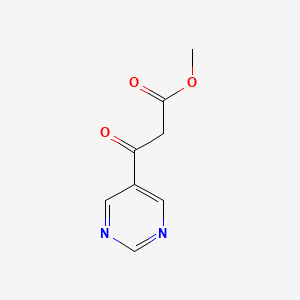![molecular formula C4H3F2N5S B1359234 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-11-7](/img/structure/B1359234.png)
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, commonly referred to as DFTD, is a synthetic compound that has been studied for its potential applications in scientific research. DFTD is a derivative of the triazole ring system and has been shown to possess a wide range of biological activities. DFTD has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and molecular biology.
Scientific Research Applications
Anticancer Research
- Results Summary : Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .
Antimicrobial Activity
- Results Summary : Certain derivatives have demonstrated significant inhibitory effects on the growth of pathogens, indicating potential as antimicrobial agents .
Enzyme Inhibition
- Results Summary : Some derivatives have been found to effectively inhibit target enzymes, which could be beneficial in treating diseases like glaucoma or Alzheimer’s .
Anti-inflammatory Agents
- Results Summary : Results have shown that certain derivatives can reduce inflammation, suggesting potential use in anti-inflammatory medications .
Antioxidant Properties
- Results Summary : Some studies indicate that derivatives of this compound possess significant antioxidant activity, which could have health benefits .
Antiviral Research
- Results Summary : There have been instances where derivatives have shown to inhibit viral replication, pointing to possible antiviral drug development .
Analgesic and Anti-inflammatory Agents
- Results Summary : Derivatives have shown to possess analgesic and anti-inflammatory activities, which could lead to the development of new pain relief medications .
Antitubercular Agents
- Results Summary : Some derivatives have demonstrated inhibitory effects on the tuberculosis bacteria, indicating their potential as antitubercular agents .
Enzyme Inhibitors (Various)
- Results Summary : These derivatives have shown inhibition of various enzymes, suggesting a broad spectrum of potential therapeutic applications .
Antioxidant Agents
- Results Summary : Studies have found that certain derivatives exhibit strong antioxidant activities, which could be beneficial for health and wellness .
Antiviral Agents
- Results Summary : Some derivatives have been effective in inhibiting viral replication, which could lead to new antiviral drugs .
Molecular Modeling and Drug Design
- Results Summary : These studies help in understanding the interaction of derivatives with biological targets, aiding in the rational design of new drugs .
Synthetic and Medicinal Chemistry
- Results Summary : The derivatives have shown a wide range of activities, including anticancer, antimicrobial, and enzyme inhibition, which are significant for drug discovery and development .
Dual PARP-1 and EGFR Inhibition for Breast Cancer Treatment
- Results Summary : Some derivatives have exhibited better cytotoxic activities than existing drugs, and one particular derivative has shown promising results in inducing apoptosis in cancer cells .
Energetic Materials
- Results Summary : They have been found to have application potential as energetic materials, with insensitive properties and comparable detonation properties .
Anti-inflammatory Effectiveness
properties
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCPZJZEKQULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

